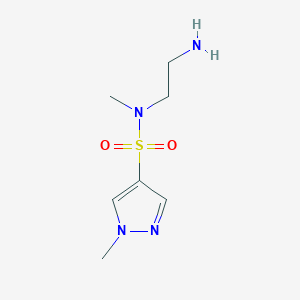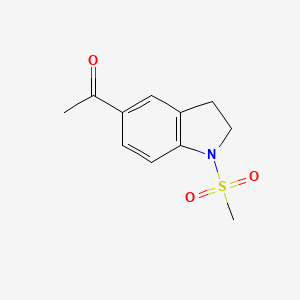
Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring through an amino-methyl linkage. The ethyl ester group attached to the furan ring adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino-Methyl Intermediate: The reaction begins with the formation of the amino-methyl intermediate by reacting 4-(trifluoromethyl)aniline with formaldehyde under acidic conditions.
Furan Ring Formation: The intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the furan ring.
Esterification: Finally, the carboxylic acid group on the furan ring is esterified with ethanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The furan ring may also participate in electron transfer reactions, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(((4-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate: shares similarities with other furan derivatives and trifluoromethyl-substituted compounds.
4-(trifluoromethyl)phenol: Another compound with a trifluoromethyl group attached to a phenyl ring, but lacks the furan and ester functionalities.
2,4-Disubstituted thiazoles: Compounds with similar biological activities but different core structures.
Uniqueness
- The combination of the trifluoromethyl group, furan ring, and ethyl ester group in this compound makes it unique in terms of its chemical reactivity and potential applications. The presence of these functional groups allows for diverse chemical modifications and interactions with biological targets, enhancing its versatility in research and industrial applications.
Propriétés
Formule moléculaire |
C15H14F3NO3 |
|---|---|
Poids moléculaire |
313.27 g/mol |
Nom IUPAC |
ethyl 5-[[4-(trifluoromethyl)anilino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H14F3NO3/c1-2-21-14(20)13-8-7-12(22-13)9-19-11-5-3-10(4-6-11)15(16,17)18/h3-8,19H,2,9H2,1H3 |
Clé InChI |
NCKHZKCJGXHLNL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(O1)CNC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B11810446.png)

![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)








